tert-Butyl (3-(5-aminonaphthalen-1-yl)prop-2-yn-1-yl)carbamate
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Overview
Description
tert-Butyl(3-(5-aminonaphthalen-1-yl)prop-2-yn-1-yl)carbamate is a synthetic organic compound with the molecular formula C18H22N2O2 It is known for its unique structure, which includes a tert-butyl carbamate group attached to a naphthylamine moiety via a propynyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3-(5-aminonaphthalen-1-yl)prop-2-yn-1-yl)carbamate typically involves multiple steps. One common synthetic route starts with the protection of the amine group on the naphthalene ring using a tert-butyl carbamate protecting group.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(3-(5-aminonaphthalen-1-yl)prop-2-yn-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing alkynes.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthylalkanes .
Scientific Research Applications
tert-Butyl(3-(5-aminonaphthalen-1-yl)prop-2-yn-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl(3-(5-aminonaphthalen-1-yl)prop-2-yn-1-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The specific pathways involved depend on the biological context and the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound has a similar tert-butyl carbamate group but differs in the structure of the core moiety.
tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate: This compound also contains a tert-butyl carbamate group but has a biphenyl core structure.
Uniqueness
tert-Butyl(3-(5-aminonaphthalen-1-yl)prop-2-yn-1-yl)carbamate is unique due to its naphthylamine core and propynyl linker, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these structural features are advantageous .
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
tert-butyl N-[3-(5-aminonaphthalen-1-yl)prop-2-ynyl]carbamate |
InChI |
InChI=1S/C18H20N2O2/c1-18(2,3)22-17(21)20-12-6-8-13-7-4-10-15-14(13)9-5-11-16(15)19/h4-5,7,9-11H,12,19H2,1-3H3,(H,20,21) |
InChI Key |
KBUQGWMTXCFPNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=C2C=CC=C(C2=CC=C1)N |
Origin of Product |
United States |
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